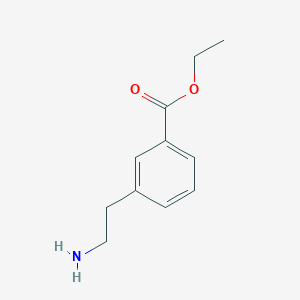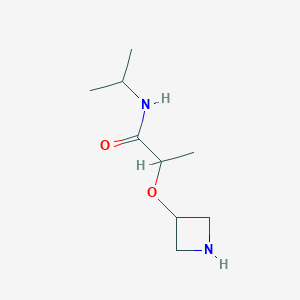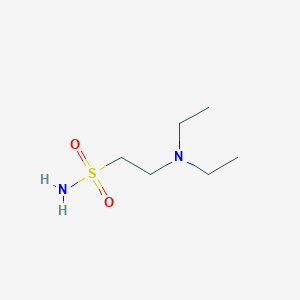
Ethyl 3-(2-aminoethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-aminoethyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the benzoate moiety, which is further substituted with a 2-aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-aminoethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-aminoethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the reaction of ethyl benzoate with 2-aminoethanol in the presence of a base such as potassium carbonate. This reaction can be carried out in a solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion and minimizes by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-aminoethyl)benzoate undergoes various chemical reactions, including:
Aminolysis: Reaction with ammonia or primary amines to form amides.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Aminolysis: Ammonia or primary amines in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: 3-(2-aminoethyl)benzoic acid and ethanol.
Aminolysis: 3-(2-aminoethyl)benzamide.
Reduction: 3-(2-aminoethyl)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-aminoethyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential use in drug development, particularly as a local anesthetic.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-(2-aminoethyl)benzoate involves its interaction with specific molecular targets. In the context of its use as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-aminoethyl)benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the 2-aminoethyl group, making it less versatile in biological applications.
3-(2-aminoethyl)benzoic acid: The carboxylic acid form, which is more reactive in certain chemical reactions.
3-(2-aminoethyl)benzamide: The amide derivative, which has different solubility and reactivity properties.
This compound is unique due to its ester functionality combined with the 2-aminoethyl group, providing a balance of reactivity and stability that is useful in various applications.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
ethyl 3-(2-aminoethyl)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6-7,12H2,1H3 |
InChI-Schlüssel |
FEUSXEHUNBRXCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC(=C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)








![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
